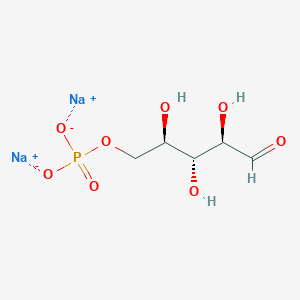

D-Ribose 5-phosphate disodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C5H9Na2O8P |

|---|---|

分子量 |

274.07 g/mol |

IUPAC名 |

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |

InChIキー |

MSUSOPCULOEKKB-LMQMBFIUSA-L |

異性体SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of D-Ribose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the precise role of D-Ribose 5-phosphate (R5P) within the non-oxidative phase of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research, oncology, and inherited metabolic disorders.

Executive Summary

The non-oxidative Pentose Phosphate Pathway (PPP) is a critical metabolic hub, essential for cellular homeostasis, nucleotide biosynthesis, and maintaining redox balance. At the heart of this pathway lies D-Ribose 5-phosphate (R5P), a versatile five-carbon sugar phosphate that serves as both a key intermediate and a primary product. This guide elucidates the multifaceted role of R5P, detailing its synthesis, its function as a crucial substrate for transketolase, and its ultimate fate as the central precursor for the biosynthesis of nucleotides and nucleic acids. We will explore the enzymatic reactions governing its interconversion, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for its study.

Introduction to the Non-Oxidative Pentose Phosphate Pathway

The Pentose Phosphate Pathway is a cytosolic pathway that runs parallel to glycolysis. It is comprised of two distinct phases: the oxidative and the non-oxidative phase.[1] While the oxidative phase is primarily responsible for generating NADPH for reductive biosynthesis and antioxidant defense, the non-oxidative phase focuses on the interconversion of pentose phosphates.[1][2] This series of reversible reactions allows the cell to adapt to varying metabolic needs, either by producing R5P for biosynthesis or by shuttling excess pentoses back into the glycolytic pathway.[2][3]

The Central Role of D-Ribose 5-Phosphate

D-Ribose 5-phosphate holds a unique and central position in the non-oxidative PPP, functioning as a critical nexus between carbohydrate metabolism and the synthesis of genetic material.

R5P as a Product and Intermediate

R5P is generated from Ribulose 5-phosphate (Ru5P), the end-product of the oxidative phase of the PPP. This conversion is catalyzed by the enzyme Ribose-5-phosphate isomerase (RpiA), which facilitates a reversible aldose-ketose isomerization.[4] Depending on the cell's metabolic state, R5P can be considered both a final product of the PPP, destined for nucleotide synthesis, or an intermediate that can be further metabolized within the non-oxidative pathway.[3][4]

R5P as the Precursor for Nucleotide and Coenzyme Synthesis

The primary anabolic fate of R5P is its role as the foundational scaffold for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[2] The enzyme ribose-phosphate diphosphokinase activates R5P to phosphoribosyl pyrophosphate (PRPP), a key molecule in both de novo and salvage pathways of nucleotide biosynthesis. Consequently, the availability of R5P is a rate-limiting factor for the production of DNA, RNA, and essential coenzymes such as ATP, NAD+, FAD, and Coenzyme A.[3] This makes the non-oxidative PPP particularly crucial in rapidly proliferating cells, such as those in cancerous tissues.

R5P as a Substrate for Transketolase

When the cellular demand for NADPH exceeds the need for nucleotides, R5P is channeled back into central carbon metabolism. In this context, R5P serves as a key aldose acceptor substrate for the enzyme transketolase.[4] Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor, such as Xylulose 5-phosphate (Xu5P), to R5P. This reaction yields the seven-carbon sugar Sedoheptulose 7-phosphate (S7P) and the three-carbon glycolytic intermediate Glyceraldehyde 3-phosphate (G3P).[4] These products can then be further converted to other glycolytic intermediates, namely Fructose 6-phosphate and another molecule of Glyceraldehyde 3-phosphate, effectively linking the PPP back to glycolysis.[3]

Visualization of Metabolic Pathways and Workflows

To clarify the complex interplay of these reactions, the following diagrams illustrate the non-oxidative PPP and a typical experimental workflow for its analysis.

Caption: The central role of D-Ribose 5-Phosphate in the non-oxidative Pentose Phosphate Pathway.

Caption: A generalized experimental workflow for studying the non-oxidative Pentose Phosphate Pathway.

Quantitative Data

The regulation and flux through the non-oxidative PPP are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in the Non-Oxidative PPP

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units) | Notes |

| Transketolase | Human | Ribose 5-Phosphate | 0.53 | - | - |

| Transketolase | S. cerevisiae | Ribose 5-Phosphate | 0.4 | - | - |

| Transketolase | E. coli | Ribose 5-Phosphate | 0.4 | - | - |

| Transketolase | Spinach | Ribose 5-Phosphate | 1.4 | - | - |

| Ribose-5-P Isomerase B | T. brucei | Ribose 5-Phosphate | Higher than Ru5P | - | Ribulose 5-Phosphate is the preferred substrate.[5] |

Table 2: Reported Intracellular Concentrations of PPP Metabolites

| Metabolite | Organism/Cell Type | Condition | Concentration (µmol/g protein or other units) |

| Sedoheptulose 7-Phosphate | Transaldolase-deficient human fibroblasts | - | 7.43 - 26.46 µmol/mg protein |

| Sedoheptulose 7-Phosphate | Control human fibroblasts | - | 0.31 - 1.14 µmol/mg protein |

| Ribose 5-Phosphate | Krebs ascites cells | Steady-state after glucose addition | Accumulates linearly |

Experimental Protocols

The study of R5P and the non-oxidative PPP relies on robust experimental methodologies. Below are outlines of key protocols.

Spectrophotometric Assay for Transketolase Activity

This assay indirectly measures transketolase activity by coupling the production of Glyceraldehyde 3-phosphate (G3P) to the oxidation of NADH.[6]

Principle: Ribose 5-phosphate is used as a substrate for transketolase. The G3P formed is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. DHAP is then reduced to glycerol-1-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the transketolase activity.[6]

Reagents:

-

Tris-HCl buffer (pH 7.6)

-

Ribose 5-phosphate (substrate)

-

NADH

-

Glycerol-3-phosphate dehydrogenase/Triosephosphate isomerase (GDH/TIM) enzyme suspension

-

Thiamine pyrophosphate (TPP) solution (for measuring stimulated activity)

-

Hemolysate or purified enzyme sample

Procedure Outline:

-

Prepare a reaction mixture containing buffered ribose-5-phosphate, GDH/TIM suspension, and NADH in a cuvette.

-

Incubate the mixture at 37°C.

-

Add the hemolysate or enzyme sample to initiate the reaction. For stimulated activity, also add TPP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation to determine transketolase activity.

Quantification of R5P by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of R5P and other PPP intermediates.[7][8]

Principle: Metabolites are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure Outline:

-

Metabolite Extraction: Quench metabolic activity rapidly and extract metabolites using a cold solvent, such as 50% acetonitrile (B52724) in water.

-

Chromatographic Separation: Separate the sugar phosphates using a suitable LC method, such as ion-pair reversed-phase chromatography on a C18 column.[8]

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify R5P and other intermediates.

-

Quantification: Use stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.

Conclusion

D-Ribose 5-phosphate is undeniably a cornerstone of the non-oxidative Pentose Phosphate Pathway. Its dual role as a precursor for essential biomolecules and as a key player in the reversible interconversion of sugars underscores the pathway's flexibility and importance in cellular metabolism. A thorough understanding of the factors that regulate the synthesis and fate of R5P is critical for research in areas where cell proliferation and metabolic reprogramming are central, such as in oncology and the study of metabolic diseases. The methodologies presented here provide a framework for the detailed investigation of this pivotal metabolite and its associated pathways.

References

The Central Role of D-Ribose 5-Phosphate Disodium Salt in Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical contribution of D-Ribose 5-phosphate disodium (B8443419) salt to de novo purine (B94841) and pyrimidine (B1678525) synthesis. As the precursor to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), D-Ribose 5-phosphate represents a key metabolic node linking the pentose (B10789219) phosphate (B84403) pathway (PPP) with the production of the essential building blocks of DNA and RNA. Understanding the kinetics and regulation of this metabolic branch point is paramount for research in oncology, immunology, and rare genetic disorders. D-Ribose 5-phosphate disodium salt is a stable and commonly utilized form of this crucial metabolite in experimental settings.[1][2][3][4]

From Pentose Phosphate Pathway to Activated Ribose: The Synthesis of PRPP

The journey from D-Ribose 5-phosphate to its activated form, PRPP, is a pivotal step in nucleotide metabolism. This reaction is catalyzed by the enzyme Ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRPS).[5][6]

Reaction: Ribose 5-phosphate + ATP → PRPP + AMP[5][6]

PRPP is a key molecule as it provides the ribose-phosphate moiety upon which the purine ring is built and to which the pre-formed pyrimidine ring is attached.[7][8] The availability of D-Ribose 5-phosphate, a product of the pentose phosphate pathway, is a significant determinant of the rate of PRPP synthesis and, consequently, de novo purine synthesis.[9][10]

Quantitative Data: Kinetics of PRPP Synthetase

The activity of PRPP synthetase is subject to complex regulation by substrates, activators, and inhibitors. The following tables summarize key quantitative data regarding the enzyme's kinetics.

| Substrate/Activator | Organism/Enzyme Source | Km / Ka (μM) | Notes |

| Ribose 5-phosphate | Salmonella typhimurium | 200 | Low concentrations (0.2 mM) can also stimulate the AMP-ATP exchange reaction.[11] |

| MgATP²⁻ | Salmonella typhimurium | - | The enzyme requires both MgATP²⁻ as a substrate and free Mg²⁺ as an essential activator.[12] |

| Inorganic Phosphate (Pi) | Human | <2000 | The Ka for phosphate is near physiological concentrations, making small changes in Pi level significant for enzyme activity.[13] |

| Inhibitor | Organism/Enzyme Source | Ki (μM) | Type of Inhibition |

| ADP | Salmonella typhimurium | - | Allosteric inhibitor |

| GDP | Human | - | Feedback inhibitor |

| Purine nucleotides | Salmonella typhimurium | - | Competitive with respect to ATP[14] |

| Pyrimidine nucleotides | Salmonella typhimurium | - | Less effective inhibitors than purine nucleotides[14] |

D-Ribose 5-Phosphate in De Novo Purine Synthesis

In the de novo synthesis of purines, the purine ring is assembled step-by-step directly onto the ribose 5-phosphate moiety provided by PRPP.[7] The pathway begins with the conversion of PRPP to 5-phosphoribosylamine, a committed step in purine biosynthesis.[8]

Signaling Pathway for De Novo Purine Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound salt dihydrate | C5H13Na2O10P | CID 71310163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Ribose-5-phosphate disodium salt hydrate, 85% 1 g | Request for Quote [thermofisher.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

The Interplay Between D-Ribose 5-Phosphate Levels and Cellular Redox Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Ribose 5-phosphate (R5P) is a critical biomolecule that stands at the crossroads of anabolic metabolism and the maintenance of cellular redox balance. As a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP), R5P serves as the precursor for nucleotide and nucleic acid synthesis. The PPP is also the primary source of cellular NADPH, the principal reductant for biosynthetic reactions and the regeneration of antioxidant defenses. This technical guide provides an in-depth exploration of the intricate relationship between R5P levels and cellular redox homeostasis, offering insights into the underlying biochemical pathways, quantitative data from relevant studies, detailed experimental methodologies, and visual representations of the key processes. Understanding this interplay is paramount for research in metabolic disorders, cancer biology, and the development of novel therapeutic strategies targeting cellular redox vulnerabilities.

Introduction: The Central Role of the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary functions are twofold: to generate NADPH and to produce pentose sugars, most notably D-Ribose 5-phosphate (R5P).[1][2] The PPP is divided into two distinct phases:

-

The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1] NADPH is essential for maintaining a reduced cellular environment and serves as a cofactor for antioxidant enzymes such as glutathione (B108866) reductase.[3]

-

The Non-Oxidative Phase: This reversible phase allows for the interconversion of pentose phosphates, including the isomerization of ribulose-5-phosphate to R5P.[4] This phase links the PPP back to glycolysis and allows the cell to adjust the production of R5P and NADPH according to its metabolic needs.[4]

The regulation of the PPP is tightly controlled, primarily by the cellular demand for NADPH. The first and rate-limiting enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by high levels of NADPH.[1] This feedback mechanism ensures that the production of NADPH is matched to its consumption, thereby intrinsically linking the PPP to the cell's redox state.

D-Ribose 5-Phosphate: A Link Between Anabolism and Redox Balance

R5P is a pivotal intermediate in cellular metabolism. Its primary role is to serve as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[4][5] This function is particularly critical in rapidly proliferating cells, such as cancer cells, which have a high demand for DNA and RNA synthesis.[4]

The synthesis of R5P is directly linked to the production of NADPH through the PPP. The metabolic fate of glucose-6-phosphate is determined by the cell's requirements for ATP, NADPH, and R5P.[4]

-

Balanced need for NADPH and R5P: Glucose-6-phosphate is primarily metabolized through the oxidative phase of the PPP to produce both molecules.[4]

-

Higher demand for R5P than NADPH: Intermediates from glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) can be shunted into the non-oxidative phase of the PPP to generate R5P without producing NADPH.[6]

-

Higher demand for NADPH than R5P: R5P produced by the oxidative phase can be recycled back into glycolytic intermediates through the non-oxidative phase, allowing for the continued production of NADPH.

This metabolic flexibility highlights the central role of R5P in integrating the anabolic needs of the cell with its redox status.

Impact of D-Ribose 5-Phosphate on Cellular Redox Homeostasis

Elevated levels of R5P, or its precursor D-ribose, can influence cellular redox homeostasis through several mechanisms:

-

Increased NADPH Production: By stimulating the PPP, an increased availability of substrate can lead to higher production of NADPH.[7] NADPH is the primary reducing equivalent for the regeneration of the antioxidant glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[3] GSH is a critical component of the cellular antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases.

-

Enhanced Antioxidant Enzyme Activity: Studies have shown that supplementation with D-ribose, which is readily converted to R5P, can lead to increased activity of key antioxidant enzymes.

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of D-ribose supplementation in combination with aerobic exercise on antioxidant enzyme activities in mice. While this study used D-ribose, a precursor to R5P, it provides valuable insights into the potential impact on the cellular antioxidant machinery.

| Parameter | Control Group | D-Ribose + Aerobic Exercise Group | Percentage Change | Reference |

| Superoxide Dismutase (SOD) Activity | Data not specified | Significantly increased (P<0.05) | - | |

| Catalase (CAT) Activity | Data not specified | Significantly increased (P<0.05) | - | |

| Glutathione Peroxidase (GSH-Px) Activity | Data not specified | Significantly increased (P<0.05) | - | |

| Malondialdehyde (MDA) Content | Data not specified | Significantly reduced (P<0.05) | - |

Note: The study did not provide specific mean values for the control and experimental groups, but reported statistically significant changes.

Mandatory Visualizations

Caption: The central role of the Pentose Phosphate Pathway.

Caption: Impact of R5P on Redox Homeostasis.

Experimental Protocols

Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of R5P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

-

LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

-

C18 HPLC column

-

Mobile Phase A: 10 mM tributylamine (B1682462) and 10 mM acetic acid in water

-

Mobile Phase B: 10 mM tributylamine and 10 mM acetic acid in methanol (B129727)

-

Internal Standard (e.g., ¹³C-labeled R5P)

-

Extraction Solvent: Cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

2. Sample Preparation:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Add the internal standard to each sample.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase conditions for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution with Mobile Phases A and B.

-

Detect R5P and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for R5P will need to be optimized for the instrument used.

-

Quantify the concentration of R5P by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of R5P.

Measurement of NADPH/NADP+ Ratio

This protocol describes a common method for determining the NADPH/NADP+ ratio in cell lysates using a commercially available fluorescence-based assay kit.

1. Materials:

-

Fluorometric NADP/NADPH assay kit (containing extraction buffers, reaction mixture, and standards)

-

Fluorescence microplate reader

-

96-well black microplates

-

Cell scrapers

-

Microcentrifuge tubes

2. Sample Preparation:

-

Harvest and wash cells as described in the R5P protocol.

-

For total NADP+/NADPH measurement, lyse the cells in the provided extraction buffer.

-

To measure NADPH specifically, use the NADPH extraction buffer which selectively degrades NADP+.

-

To measure NADP+ specifically, use the NADP+ extraction buffer which selectively degrades NADPH.

-

After extraction, heat the samples according to the kit's instructions to inactivate endogenous enzymes.

-

Centrifuge the lysates to remove cell debris.

-

The supernatant is used for the assay.

3. Assay Procedure:

-

Prepare a standard curve using the provided NADP+ or NADPH standard.

-

Pipette the standards and sample supernatants into the wells of the 96-well plate.

-

Add the reaction mixture (containing an enzyme that reduces a probe in the presence of NADPH) to each well.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate the concentrations of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.

-

The NADPH/NADP+ ratio is then calculated.

Assay for Glutathione Reductase (GR) Activity

This protocol outlines a spectrophotometric assay to measure the activity of glutathione reductase in cell lysates. The assay measures the rate of NADPH oxidation.

1. Materials:

-

Spectrophotometer capable of reading at 340 nm

-

UV-transparent cuvettes or 96-well plates

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA

-

NADPH solution (in assay buffer)

-

Oxidized glutathione (GSSG) solution (in assay buffer)

-

Cell lysis buffer (e.g., RIPA buffer)

2. Sample Preparation:

-

Harvest and wash cells.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Determine the protein concentration of the supernatant.

3. Assay Procedure:

-

In a cuvette, add the assay buffer, GSSG solution, and the cell lysate.

-

Initiate the reaction by adding the NADPH solution.

-

Immediately mix and start monitoring the decrease in absorbance at 340 nm over several minutes.

-

The rate of decrease in absorbance is proportional to the GR activity.

-

Calculate the specific activity of GR (e.g., in mU/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Assay for Catalase (CAT) Activity

This protocol describes a common spectrophotometric method for measuring catalase activity based on the decomposition of hydrogen peroxide (H₂O₂).

1. Materials:

-

Spectrophotometer capable of reading at 240 nm

-

UV-transparent cuvettes or 96-well plates

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Cell lysis buffer

2. Sample Preparation:

-

Prepare cell lysates as described for the GR assay.

3. Assay Procedure:

-

Prepare a fresh, diluted solution of H₂O₂ in the assay buffer (e.g., 10 mM).

-

In a cuvette, add the assay buffer and the cell lysate.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately mix and monitor the decrease in absorbance at 240 nm for 1-2 minutes.

-

The rate of decrease in absorbance is proportional to the catalase activity.

-

Calculate the specific activity of catalase (e.g., in U/mg protein) using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).

Conclusion

The intricate interplay between D-Ribose 5-phosphate levels and cellular redox homeostasis underscores the highly integrated nature of cellular metabolism. As a central product of the pentose phosphate pathway, R5P not only fuels nucleotide synthesis for growth and proliferation but is also intrinsically linked to the production of NADPH, the primary defender against oxidative stress. The ability of the cell to dynamically regulate the flux through the oxidative and non-oxidative branches of the PPP allows for a flexible response to varying metabolic demands for anabolism and redox balance. Further research into the precise quantitative relationships between intracellular R5P pools, NADPH/NADP+ ratios, and the activity of antioxidant enzyme networks will be crucial for a deeper understanding of metabolic regulation in health and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic interventions that target the metabolic vulnerabilities of diseases characterized by altered redox states, such as cancer and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. abstracts.boku.ac.at [abstracts.boku.ac.at]

- 4. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. navanbio.com [navanbio.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Navigating the Crossroads: Regulation of D-Ribose 5-Phosphate Production at the Glycolysis-Pentose Phosphate Pathway Interface

A Technical Guide for Researchers and Drug Development Professionals

The metabolic fate of glucose-6-phosphate (G6P) represents a critical juncture in cellular metabolism, standing at the intersection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The decision to channel G6P through one pathway over the other has profound implications for cell proliferation, redox homeostasis, and the biosynthesis of essential macromolecules. A key product of the PPP, D-Ribose 5-phosphate (R5P), is the foundational precursor for nucleotide and nucleic acid synthesis. Consequently, the intricate regulation of its production is paramount for normal cellular function and is a focal point in various pathological states, including cancer and metabolic diseases. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing R5P synthesis, offering insights for researchers, scientists, and drug development professionals.

The Gatekeeper: Allosteric Regulation of Glucose-6-Phosphate Dehydrogenase

The commitment step of the pentose phosphate pathway is the irreversible oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PDH). This enzyme acts as the primary gatekeeper, and its activity is exquisitely sensitive to the cell's immediate metabolic needs, primarily through allosteric regulation by the ratio of NADPH to its oxidized form, NADP⁺.[1]

Key Regulatory Principles:

-

Product Inhibition by NADPH: High intracellular concentrations of NADPH act as a potent competitive inhibitor of G6PDH, effectively putting a brake on the oxidative phase of the PPP when the cellular demand for reducing equivalents is met.[2][3]

-

Substrate Activation by NADP⁺: Conversely, an increase in the concentration of NADP⁺, signifying a demand for NADPH in biosynthetic reactions or antioxidant defense, allosterically activates G6PDH, thereby increasing the flux of G6P into the PPP.[1]

The intracellular NADPH/NADP⁺ ratio is therefore the principal determinant of flux through the oxidative PPP and, consequently, the initial phase of R5P production. In many cell types, this ratio is maintained at a high level, meaning G6PDH is often operating under significant inhibition.[1]

The Non-Oxidative Branch: A Reversible Nexus for Carbon Shuffling

Downstream of the oxidative phase, the non-oxidative branch of the PPP provides a versatile mechanism for the interconversion of sugar phosphates, allowing the cell to tailor the output of the pathway to its specific requirements. This reversible network of reactions is primarily orchestrated by two key enzymes: transketolase and transaldolase.

-

Transketolase (TKT): This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. It plays a crucial role in converting xylulose-5-phosphate and ribose-5-phosphate (B1218738) into glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and in another reaction, converting erythrose-4-phosphate and xylulose-5-phosphate into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[4]

-

Transaldolase (TALDO1): This enzyme facilitates the transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[4]

The reversible nature of these reactions allows for the production of R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when the demand for nucleotide synthesis outweighs the need for NADPH. This process, known as the "reverse" non-oxidative PPP, can function independently of the oxidative branch.

Crosstalk with Glycolysis: A Coordinated Metabolic Response

The intimate connection between the PPP and glycolysis, sharing key intermediates like glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, necessitates a sophisticated level of coordination. The regulation of key glycolytic enzymes, particularly phosphofructokinase-1 (PFK-1), plays a significant role in directing the metabolic flux.

-

Allosteric Regulation of PFK-1: PFK-1, which catalyzes the committed step of glycolysis, is allosterically inhibited by high levels of ATP and citrate, signaling an energy-replete state.[5] Conversely, it is activated by AMP and, most potently, by fructose-2,6-bisphosphate.[6] When PFK-1 is inhibited, G6P can be diverted into the PPP.

-

Metabolic Demand Dictates Flux: In situations of high proliferative demand, where both R5P for nucleotide synthesis and NADPH for reductive biosynthesis are required, flux through both glycolysis and the PPP is often upregulated.[7] Conversely, under conditions of oxidative stress, the demand for NADPH can lead to an increased shunting of G6P into the PPP, even at the expense of glycolytic flux.[8]

Hormonal and Transcriptional Overlay

Superimposed on these direct allosteric and substrate-level regulatory mechanisms are higher-level controls exerted by hormones and transcriptional programs.

-

Insulin (B600854): This anabolic hormone generally promotes the uptake and utilization of glucose. In the context of the PPP, insulin can upregulate the expression of G6PDH, thereby increasing the capacity of the pathway to produce NADPH and R5P, which are essential for insulin-stimulated processes like fatty acid synthesis.[9]

-

Glucagon: In contrast, glucagon, a catabolic hormone, generally signals a low-energy state and can lead to a decrease in the activity of the PPP.[9]

-

Transcriptional Regulation: The expression of PPP enzymes can also be regulated at the transcriptional level by various transcription factors. For instance, the transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PPP enzymes to enhance NADPH production in response to oxidative stress.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the regulatory enzymes at the glycolysis-PPP interface.

| Enzyme | Substrate | Apparent K_m (µM) | Source(s) |

| Glucose-6-Phosphate Dehydrogenase (Human Erythrocyte) | Glucose-6-Phosphate | 43 | [10] |

| NADP⁺ | 11 | [10] | |

| Glucose-6-Phosphate Dehydrogenase (Pig Liver) | Glucose-6-Phosphate | 36 | [11] |

| NADP⁺ | 4.8 | [11] | |

| Transketolase (Rat Liver) | Ribose-5-Phosphate | 300 | [12] |

| Xylulose-5-Phosphate | 500 | [12] | |

| Transaldolase (Rat Liver) | Erythrose-4-Phosphate | 130 | [12] |

| Fructose-6-Phosphate | 300-350 | [12] |

Table 1: Michaelis-Menten Constants (K_m) of Key Regulatory Enzymes

| Inhibitor | Enzyme | Inhibition Type | Apparent K_i (µM) | Source(s) |

| NADPH | Glucose-6-Phosphate Dehydrogenase (Pig Liver) | Competitive | 9.0 | [11] |

| ATP | Glucose-6-Phosphate Dehydrogenase (Yeast) | - | 550 (no Mg²⁺) | [13] |

| 2700 (with Mg²⁺) | [13] |

Table 2: Inhibitor Constants (K_i) for G6PDH

| Metabolite | Tissue/Cell Type | Intracellular Concentration (µM) | Source(s) |

| Glucose-6-Phosphate | Deinococcus radiodurans | Extremely High | [14] |

| NADPH | Normal Red Blood Cells | Predominantly Reduced | [15] |

| NADP⁺ | G6PD-deficient Red Blood Cells | Predominantly Oxidized | [15] |

Table 3: Representative Intracellular Metabolite Concentrations (Note: Specific concentrations can vary significantly depending on cell type and metabolic state.)

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol outlines a standard method for determining G6PDH activity in cell-free extracts by monitoring the rate of NADPH production.[16]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

100 mM NADP⁺ solution

-

500 mM Glucose-6-Phosphate (G6P) solution

-

Cell-free extract containing G6PDH

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and NADP⁺ solution.

-

Add a specific amount of the cell-free extract to the cuvette.

-

To initiate the reaction, add the G6P solution and mix immediately by inverting the cuvette.

-

Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

G6PDH activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.

Protocol 2: Quantification of Sugar Phosphates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of R5P and other sugar phosphate intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Materials:

-

Cell or tissue samples

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system (e.g., triple quadrupole)

-

Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)

-

Mobile phases

-

Internal standards (e.g., ¹³C-labeled sugar phosphates)

Procedure:

-

Metabolite Extraction: Homogenize cell or tissue samples in ice-cold extraction solvent to quench metabolic activity and precipitate proteins.

-

Sample Preparation: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the metabolites. The supernatant may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC Separation: Inject the prepared sample onto the LC system. The sugar phosphates are separated based on their physicochemical properties by the chosen column and mobile phase gradient.

-

MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization in negative mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each sugar phosphate are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of each sugar phosphate is determined by comparing the peak area of the endogenous metabolite to that of a known concentration of an internal standard.

Protocol 3: Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C Tracers

This protocol describes the use of stable isotope tracers, such as [1,2-¹³C₂]-glucose, to determine the relative flux through the PPP and glycolysis.[19][20]

Materials:

-

Cell culture medium

-

¹³C-labeled glucose (e.g., [1,2-¹³C₂]-glucose)

-

Cell culture system

-

Metabolite extraction reagents

-

Analytical instrument for measuring isotopic labeling patterns (e.g., GC-MS or LC-MS)

Procedure:

-

Isotopic Labeling: Culture cells in a medium where unlabeled glucose is replaced with a ¹³C-labeled glucose tracer for a defined period to allow for isotopic steady-state to be reached.

-

Metabolite Extraction: Harvest the cells and perform metabolite extraction as described in Protocol 2.

-

Isotopomer Analysis: Analyze the isotopic labeling patterns of key downstream metabolites, such as lactate (B86563) or intracellular sugar phosphates, using GC-MS or LC-MS.

-

Flux Calculation: The relative contribution of the PPP and glycolysis to the production of these metabolites can be calculated based on the distribution of ¹³C atoms. For example, glycolysis of [1,2-¹³C₂]-glucose produces doubly labeled pyruvate (B1213749) and lactate, while the PPP will produce singly labeled species.

-

Computational Modeling: For a more comprehensive analysis, the isotopic labeling data can be integrated into metabolic models to calculate absolute flux rates through the different pathways.

Visualizations of Regulatory Networks and Workflows

Caption: Regulatory network at the glycolysis-PPP intersection.

Caption: Workflow for G6PDH activity assay.

Caption: Workflow for sugar phosphate quantification by LC-MS/MS.

Conclusion

The regulation of D-Ribose 5-phosphate production is a highly dynamic and multi-layered process that is intrinsically linked to the broader metabolic state of the cell. The intricate interplay between the allosteric regulation of key enzymes in both the pentose phosphate pathway and glycolysis, coupled with hormonal and transcriptional controls, ensures that the production of R5P is tightly matched to cellular demand. For researchers and drug development professionals, a deep understanding of these regulatory networks is crucial for identifying novel therapeutic targets and developing strategies to modulate metabolic pathways in disease. The experimental approaches outlined in this guide provide a robust framework for investigating these complex regulatory mechanisms and their implications for cellular health and disease.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Frontiers | Recent findings in the regulation of G6PD and its role in diseases [frontiersin.org]

- 4. echemi.com [echemi.com]

- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Glycolysis and the pentose phosphate pathway are differentially associated with the dichotomous regulation of glioblastoma cell migration versus proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbenotes.com [microbenotes.com]

- 10. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Extremely high intracellular concentration of glucose-6-phosphate and NAD(H) in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 17. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Cornerstone: Unraveling the Significance of the Pentose Phosphate Pathway and D-Ribose 5-Phosphate Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) stands as a fundamental pillar of cellular metabolism, with an evolutionary history that predates the divergence of the three domains of life. Its products, particularly NADPH and the five-carbon sugar D-Ribose 5-phosphate, are indispensable for cellular survival, growth, and proliferation. This technical guide delves into the core evolutionary significance of the PPP and the production of D-Ribose 5-phosphate, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore its ancient origins, its crucial role in the prebiotic world and the "RNA World" hypothesis, and its diverse adaptations across bacteria, archaea, and eukarya.

An Ancient Pathway Rooted in Prebiotic Chemistry

The Pentose Phosphate Pathway is not merely a feature of modern biochemistry; its origins can be traced back to the prebiotic conditions of the Archean ocean.[1] Like glycolysis, the PPP is considered to have a very ancient evolutionary origin.[1] Intriguingly, the core reactions of the PPP can occur non-enzymatically under conditions mimicking the early Earth, catalyzed by metal ions, particularly ferrous ions (Fe(II)).[1] This suggests that a rudimentary form of this pathway may have been operational before the advent of genetically encoded enzymes, providing a prebiotic route to essential molecules.

The central role of the PPP in producing D-Ribose 5-phosphate, a precursor for nucleotide synthesis, strongly supports its significance in the "RNA World" hypothesis.[2][3] This hypothesis posits that RNA, not DNA, was the primary form of genetic material in early life. The abiotic synthesis of ribose, the sugar component of RNA, is a critical and challenging step in models of abiogenesis. The existence of a prebiotic, metal-catalyzed pathway capable of generating ribose derivatives provides a plausible mechanism for the emergence of the building blocks of RNA.

Core Functions and Products: NADPH and D-Ribose 5-Phosphate

The PPP is a metabolic pathway parallel to glycolysis, but its primary role is anabolic rather than catabolic.[4][5] It consists of two distinct phases: the oxidative phase and the non-oxidative phase.[2][4]

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate oxidized.[4] NADPH is the primary cellular reductant, essential for reductive biosynthesis reactions, such as fatty acid and steroid synthesis, and for protecting the cell against oxidative stress by regenerating reduced glutathione.[4][6]

-

Non-oxidative Phase: This reversible phase isomerizes ribulose-5-phosphate into D-Ribose 5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[2] It also allows for the interconversion of five-carbon sugars with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), providing metabolic flexibility to meet the cell's needs.[2]

The production of D-Ribose 5-phosphate is a cornerstone of cellular life, providing the sugar backbone for DNA and RNA.[2] This five-carbon sugar phosphate is the essential precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[6]

Evolutionary Adaptations Across the Domains of Life

The Pentose Phosphate Pathway is a universally conserved metabolic route, yet its architecture and regulation exhibit fascinating variations across the three domains of life: Bacteria, Archaea, and Eukarya. Comparative genomics reveals a complex evolutionary history shaped by vertical descent and lateral gene transfer.

-

Bacteria and Eukarya: In most bacteria and eukaryotes, the PPP is a complete and essential pathway.[7][8] The enzymes of the pathway are well-conserved, reflecting their fundamental importance.

-

Archaea: The evolutionary history of the PPP in archaea is more complex. While the non-oxidative branch appears to be ancient, the oxidative branch is absent in many archaeal lineages.[9] Some archaea, particularly those in the DPANN superphylum, are thought to have acquired key enzymes for the non-oxidative PPP, such as transketolase and transaldolase, from bacteria through lateral gene transfer.[7][10] This highlights the modular nature of metabolic evolution, where pathways can be assembled and modified through the acquisition of genes from other organisms. The presence of a partial oxidative PPP has been inferred in the Last Universal Common Ancestor (LUCA), suggesting its fundamental role from the very dawn of cellular life.[11]

Quantitative Insights into the Pentose Phosphate Pathway

Understanding the quantitative aspects of the PPP is crucial for a complete picture of its function. This includes enzyme kinetics, metabolite concentrations, and metabolic flux.

Table 1: Representative Kinetic Parameters of Key PPP Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | V_max (U/mg) |

| Glucose-6-Phosphate Dehydrogenase | Saccharomyces cerevisiae | Glucose-6-Phosphate | 70 | 10 |

| Glucose-6-Phosphate Dehydrogenase | Saccharomyces cerevisiae | NADP⁺ | 20 | 10 |

| 6-Phosphogluconate Dehydrogenase | Saccharomyces cerevisiae | 6-Phosphogluconate | 50 | 15 |

| Transketolase | Saccharomyces cerevisiae | Xylulose-5-Phosphate | 130 | 25 |

| Transketolase | Saccharomyces cerevisiae | Ribose-5-Phosphate | 350 | 25 |

| Transaldolase | Saccharomyces cerevisiae | Sedoheptulose-7-Phosphate | 180 | 30 |

| Transaldolase | Saccharomyces cerevisiae | Glyceraldehyde-3-Phosphate | 100 | 30 |

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Table 2: Cellular Concentrations of PPP Intermediates

| Metabolite | Organism/Cell Type | Concentration (µM) |

| Glucose-6-Phosphate | E. coli | 100 - 400 |

| 6-Phosphogluconate | E. coli | 50 - 150 |

| Ribose-5-Phosphate | E. coli | 100 - 300 |

| Sedoheptulose-7-Phosphate | Human Fibroblasts | ~5 |

| Ribose/Ribulose-5-Phosphate | Sinorhizobium meliloti | 0.1 - 0.5 (nmol/mg pellet) |

Note: Concentrations can vary significantly based on growth conditions and metabolic state.

Metabolic flux analysis using techniques like 13C-labeling has provided quantitative insights into the flow of carbon through the PPP in various organisms.[12][13] These studies have revealed the dynamic regulation of the pathway in response to cellular demands for NADPH and biosynthetic precursors.[14][15][16][17]

Experimental Protocols for Key Assays

Accurate measurement of PPP enzyme activity and metabolite levels is essential for research in this field. The following are detailed methodologies for key experiments.

Spectrophotometric Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

Principle: The activity of G6PDH is determined by measuring the rate of NADPH production, which absorbs light at 340 nm.[18][19]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

-

Substrate Solution: 10 mM Glucose-6-Phosphate (G6P)

-

Cofactor Solution: 2 mM NADP⁺

-

Enzyme Extract: Cell lysate or purified enzyme

Procedure:

-

Set up a reaction mixture containing assay buffer, NADP⁺ solution, and enzyme extract in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the G6P substrate solution and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH production using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).[5]

Activity Assay for Transketolase

Principle: Transketolase activity can be measured using a coupled enzyme assay where the products of the transketolase reaction are converted to a product that can be monitored spectrophotometrically. A common method involves coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6

-

Substrates: 50 mM Ribose-5-phosphate and 50 mM Xylulose-5-phosphate

-

Cofactor: 0.5 mM Thiamine (B1217682) pyrophosphate (TPP)

-

Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

-

NADH Solution: 0.2 mM NADH

-

Enzyme Extract: Cell lysate or purified enzyme

Procedure:

-

Combine the assay buffer, substrates, TPP, coupling enzymes, and NADH in a cuvette.

-

Incubate at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Calculate the rate of transketolase activity based on the rate of NADH consumption.

Quantification of D-Ribose 5-Phosphate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of D-Ribose 5-phosphate and other sugar phosphates in biological samples.[20][21]

Methodology:

-

Sample Preparation: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol/water). Quench metabolic activity rapidly to preserve in vivo metabolite levels.

-

Chromatographic Separation: Separate the sugar phosphates using a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column.

-

Mass Spectrometric Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for D-Ribose 5-phosphate (e.g., m/z 229 → 97) are used for selective detection.[21]

-

Quantification: Determine the concentration of D-Ribose 5-phosphate by comparing its peak area to a standard curve generated with known concentrations of the pure compound.

Visualizing the Core Concepts

Diagrams are essential for understanding the complex relationships within the Pentose Phosphate Pathway and its evolutionary context.

Caption: Overview of the Pentose Phosphate Pathway.

Caption: Evolutionary timeline of the PPP.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. RNA World Hypothesis | Encyclopedia MDPI [encyclopedia.pub]

- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Comparative Genomics Provides Insights into the Genetic Diversity and Evolution of the DPANN Superphylum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative genomics of metabolic networks of free-living and parasitic eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Last universal common ancestor - Wikipedia [en.wikipedia.org]

- 12. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 13. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 14. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 19. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [en.bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of D-Ribose 5-Phosphate in the Metabolic Reprogramming of Cancer Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell proliferation is intrinsically linked to profound alterations in cellular metabolism. This metabolic reprogramming is not a mere consequence of malignant transformation but a core dependency that facilitates rapid growth, survival, and adaptation to the tumor microenvironment. A pivotal nexus in this altered metabolic landscape is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a glucose-shunting pathway that runs parallel to glycolysis.[1][2] The primary function of the PPP in cancer is twofold: to generate NADPH for redox homeostasis and reductive biosynthesis, and to produce D-Ribose 5-phosphate (R5P). R5P is the indispensable precursor for the de novo synthesis of nucleotides and nucleic acids, fueling the relentless DNA replication and RNA production required by rapidly dividing cancer cells.[3][4] This guide provides an in-depth examination of the function of R5P in cancer metabolism, presenting quantitative data, detailed experimental methodologies, and visualizations of the key regulatory pathways that position R5P as a critical node in cancer cell bioenergetics and a compelling target for therapeutic intervention.

D-Ribose 5-Phosphate Synthesis via the Pentose Phosphate Pathway

D-Ribose 5-phosphate (R5P) is synthesized from the glycolytic intermediate Glucose 6-phosphate (G6P) through the Pentose Phosphate Pathway (PPP). The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative branches.

-

Oxidative PPP: This unidirectional phase converts G6P into Ribulose 5-phosphate (Ru5P). It is the primary source of cellular NADPH, a critical reducing equivalent for counteracting oxidative stress and for anabolic processes like fatty acid synthesis.[2] The reaction is catalyzed by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).

-

Non-Oxidative PPP: This series of reversible reactions converts Ru5P into R5P via the enzyme Ribose-5-phosphate isomerase A (RPIA).[4] Alternatively, Ru5P can be converted to Xylulose 5-phosphate (Xu5P). The enzymes transketolase (TKT) and transaldolase (TALDO) then interconvert these pentose phosphates with the glycolytic intermediates Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P).[4] This reversibility allows cancer cells to generate R5P directly from glycolytic intermediates, bypassing the oxidative phase, a mechanism that is particularly important for satisfying high anabolic demands.[5][6]

Cancer cells exhibit significant metabolic plasticity, modulating the flux through these branches based on their specific needs. When nucleotide synthesis is paramount, flux is directed towards R5P production. When the need for redox balance is higher, the oxidative phase is prioritized to generate NADPH.[7]

Quantitative Analysis of R5P and PPP Enzymes in Cancer

The upregulation of the PPP is a metabolic hallmark of many cancers. This is reflected in the increased expression and activity of key PPP enzymes and altered concentrations of pathway intermediates.

Table 1: Alterations in PPP Metabolite Levels in Cancer Models

| Metabolite | Cancer Model | Comparison | Observation | Reference |

|---|---|---|---|---|

| Ribose 5-Phosphate (R5P) | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |

| Sedoheptulose 7-Phosphate | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |

| Ribulose 5-Phosphate / Xylulose 5-Phosphate | Clear Cell-Renal Cell Carcinoma (ccRCC) | Tumor vs. Normal Tissue | Apparent Elevation | [8] |

| Ribose 5-Phosphate (R5P) | Pancreatic Cancer (KPC Mouse Model) | 25-week vs. 10-week old mice | ~1.5-fold increase | [9] |

| Sedoheptulose 7-Phosphate | Pancreatic Cancer (KPC Mouse Model) | 25-week vs. 10-week old mice | ~2-fold increase |[9] |

Table 2: Dysregulation of Key PPP Enzymes in Cancer

| Enzyme | Cancer Type | Observation | Consequence | Reference |

|---|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Clear Cell-Renal Cell Carcinoma (ccRCC) | Increased expression and activity | Increased PPP flux | [8][10] |

| Ribose-5-Phosphate Isomerase A (RPIA) | Lung, Liver, Colorectal Cancer | Significantly overexpressed | Promotes tumorigenesis | [4][11][12] |

| Transketolase (TKT) | Lung, Breast, Prostate Cancer | Elevated expression levels | Increased non-oxidative PPP flux | [4] |

| NADPH/NADP+ Ratio | Breast & Lung Cancer Cell Lines | Significantly decreased upon G6PD or H6PD silencing | Indicates reliance on PPP for redox balance |[13] |

Regulation of R5P Production by Oncogenic Signaling Pathways

The flux of glucose into the PPP and the subsequent production of R5P are not unregulated processes. They are tightly controlled by major oncogenic and tumor suppressor signaling pathways, which commandeer cellular metabolism to support malignant growth.

p53-Mediated Suppression of the PPP

The tumor suppressor protein p53 acts as a negative regulator of the PPP. In its wild-type form, p53 directly binds to G6PD, the rate-limiting enzyme of the oxidative branch.[3] This binding prevents the formation of the active G6PD dimer, thereby inhibiting the pathway and shunting glucose towards glycolysis.[5][14] In many cancers, p53 is mutated and loses this inhibitory function, leading to a hyperactive PPP that fuels biosynthesis and enhances glucose consumption.[3][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. p53 regulates biosynthesis through direct inactivation of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Suppression of Ribose-5-Phosphate Isomerase a Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two high-rate pentose-phosphate pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p53 and regulation of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Exploring the link between D-Ribose 5-phosphate dysregulation and metabolic disorders.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route essential for the synthesis of nucleotides, NADPH, and non-essential amino acids. Dysregulation of R5P metabolism has been increasingly implicated in the pathophysiology of various metabolic disorders, including diabetes mellitus, obesity, and cancer. This technical guide provides a comprehensive overview of the intricate relationship between R5P dysregulation and these metabolic diseases. It summarizes key quantitative data on metabolite concentrations and enzyme kinetics, details experimental protocols for the assessment of PPP activity, and presents visual representations of the core signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the metabolic aberrations underlying these complex diseases.

The Central Role of D-Ribose 5-Phosphate in Cellular Metabolism

D-Ribose 5-phosphate is a five-carbon sugar phosphate that serves as a key product and intermediate of the pentose phosphate pathway (PPP).[1] The PPP is a metabolic pathway that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases.[2]

-

Oxidative Phase: This phase is responsible for the production of NADPH and the conversion of glucose 6-phosphate into ribulose 5-phosphate. NADPH is a crucial reducing agent for a variety of biosynthetic reactions and for protecting the cell against oxidative stress.[2][3]

-

Non-oxidative Phase: In this phase, ribulose 5-phosphate is converted to R5P and other sugar phosphates. These reactions are reversible and allow the interconversion of three-, four-, five-, six-, and seven-carbon sugars.[4] This phase is critical for providing R5P for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2]

The regulation of the PPP is tightly controlled and responds to the cell's metabolic needs. The activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, is allosterically regulated by the ratio of NADP+ to NADPH.[3] Insulin (B600854) is also known to stimulate the expression of G6PD.[4]

D-Ribose 5-Phosphate Dysregulation in Metabolic Disorders

Alterations in the flux through the PPP and the resulting dysregulation of R5P levels have been linked to several metabolic disorders.

Diabetes Mellitus

In diabetes, both elevated levels of D-ribose and altered activity of PPP enzymes have been observed.

-

Elevated D-ribose: Studies have shown that individuals with type 1 diabetes mellitus (T1DM) have significantly higher levels of D-ribose in their serum and urine compared to healthy controls.[5] While not a direct measurement of R5P, elevated D-ribose can be phosphorylated to R5P and may reflect an underlying dysregulation of pentose metabolism.

-

Altered Enzyme Activity: The activity of transketolase, a key enzyme in the non-oxidative PPP, has been found to be lower in some diabetic patients.[6] Conversely, another study reported that transketolase activity in erythrocytes was increased in patients with chronic kidney disease, both with and without diabetes.[7] Furthermore, the activity of G6PD, the rate-limiting enzyme of the PPP, has been shown to be decreased in individuals with type 2 diabetes mellitus.[8]

Obesity

Obesity is often associated with a state of chronic low-grade inflammation and oxidative stress, conditions in which the PPP plays a crucial role. Upregulation of G6PD in obese adipose tissue has been linked to insulin resistance.[3] This suggests that increased flux through the oxidative PPP in adipocytes may contribute to the metabolic complications of obesity.

Cancer

Cancer cells exhibit altered metabolism to support their rapid proliferation. The PPP is often upregulated in cancer cells to provide sufficient R5P for nucleotide synthesis and NADPH to counteract increased oxidative stress.[9] This makes the enzymes of the PPP potential targets for cancer therapy.

Quantitative Data on D-Ribose 5-Phosphate and Related Enzymes

A critical aspect of understanding the role of R5P dysregulation in metabolic disorders is the availability of quantitative data. The following tables summarize some of the available data on metabolite concentrations and enzyme kinetics.

Table 1: D-Ribose Levels in Type 1 Diabetes Mellitus

| Analyte | Sample Type | Condition | Concentration (Mean ± SEM) | Fold Change | Reference |

| D-Ribose | Serum | T1DM | ~16 µM | ~1.8x | [5] |

| Control | ~9 µM | [5] | |||

| D-Ribose | Urine | T1DM | ~0.25 µmol/mmol creatinine | ~2.5x | [5] |

| Control | ~0.1 µmol/mmol creatinine | [5] |

Table 2: Kinetic Parameters of Pentose Phosphate Pathway Enzymes

| Enzyme | Organism/Tissue | Condition | Substrate | K_m_ | V_max_ | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Human Erythrocytes | Healthy | Glucose-6-Phosphate | 62.58 ± 4.5 µM | 10.2 ± 0.8 EU/g Hb | [10] |

| G6PD Deficient | Glucose-6-Phosphate | 38.1 ± 3.2 µM | 1.8 ± 0.2 EU/g Hb | [10] | ||

| Transketolase | Human Erythrocytes | Healthy | Thiamine (B1217682) Diphosphate (B83284) | 2.3 µM (SD 1.6 µM) | Not Reported | [11] |

Experimental Protocols

Accurate and reproducible methods are essential for studying R5P metabolism. This section provides an overview of key experimental protocols.

Measurement of Transketolase Activity in Erythrocytes

The activity of transketolase in red blood cells is a functional indicator of thiamine (vitamin B1) status, as thiamine pyrophosphate is a crucial cofactor for this enzyme.

Principle: The assay measures the rate of conversion of ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate, and the oxidation of NADH to NAD+ is monitored spectrophotometrically at 340 nm. The activity is measured in the absence (basal activity) and presence (stimulated activity) of added thiamine pyrophosphate. The percentage stimulation (TPP effect) is an indicator of thiamine deficiency.

Abbreviated Protocol:

-

Hemolysate Preparation: Wash erythrocytes with saline and lyse with distilled water.

-

Assay Mixture: Prepare a reaction mixture containing buffer, ribose-5-phosphate, and other necessary reagents.

-

Reaction Initiation: Add the hemolysate to the reaction mixture and monitor the decrease in absorbance at 340 nm over time.

-

Stimulated Activity: Repeat the assay with the addition of thiamine pyrophosphate to the reaction mixture.

-

Calculation: Calculate the enzyme activity in international units (IU) per gram of hemoglobin and determine the TPP effect.

Quantification of D-Ribose 5-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of R5P and other sugar phosphates in biological samples.

Principle: This method involves the separation of sugar phosphates by liquid chromatography followed by their detection and quantification using a mass spectrometer. The use of an ion-pairing agent in the mobile phase is often necessary to achieve good chromatographic retention of these highly polar analytes.

Abbreviated Protocol:

-

Sample Preparation: Deproteinize plasma or tissue homogenate samples using a suitable method (e.g., protein precipitation with a cold organic solvent).

-

Chromatographic Separation: Inject the sample extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase containing an ion-pairing reagent (e.g., tributylamine) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for R5P in multiple reaction monitoring (MRM) mode.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Construct a calibration curve using standards of known concentrations.

Signaling Pathways and Logical Relationships

The regulation of R5P metabolism is intricately linked to major signaling pathways that control cellular growth, proliferation, and stress responses.

Pentose Phosphate Pathway

This diagram illustrates the key enzymatic steps in the oxidative and non-oxidative branches of the pentose phosphate pathway, highlighting the production of R5P and NADPH.

Caption: The Pentose Phosphate Pathway.

Insulin Signaling and PPP Regulation

Insulin plays a key role in regulating glucose metabolism, including the PPP. This diagram illustrates how insulin signaling can influence the flux through the PPP.

Caption: Insulin Regulation of the PPP.

Oxidative Stress and the Nrf2-PPP Axis

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. This diagram shows how oxidative stress can activate Nrf2, which in turn upregulates the PPP to produce more NADPH for antioxidant defense.

Caption: Nrf2-mediated PPP Upregulation.

Conclusion

The dysregulation of D-Ribose 5-phosphate metabolism through the pentose phosphate pathway is emerging as a significant factor in the pathogenesis of a range of metabolic disorders. The intricate connections between the PPP, insulin signaling, and the cellular response to oxidative stress highlight the complexity of metabolic regulation. Further research focused on obtaining detailed quantitative data on metabolite levels, enzyme kinetics, and metabolic fluxes in various disease states is crucial for a deeper understanding of these processes. Such knowledge will be instrumental in the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases like diabetes, obesity, and cancer. This technical guide provides a foundational resource to aid in these ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Glucose-6-Phosphate Dehydrogenase Deficiency Improves Insulin Resistance With Reduced Adipose Tissue Inflammation in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. D-ribose is elevated in T1DM patients and can be involved in the onset of encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Correlation of Oxidative Stress and Insulin Resistance with Glucose-6-Phosphate Dehydrogenase Activity in Type II Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of D-Ribose 5-Phosphate: A Technical Guide for Researchers

An In-depth Exploration of the Downstream Metabolic Fates of D-Ribose 5-Phosphate in Mammalian Cells

For Immediate Release

[City, State] – [Date] – D-Ribose 5-phosphate (R5P) stands as a critical nexus in cellular metabolism, directing the flow of carbon from glucose to essential biosynthetic pathways. Produced primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP), the metabolic fate of R5P is a tightly regulated process that dictates a cell's capacity for proliferation, nucleotide synthesis, and maintenance of redox balance. This technical guide provides a comprehensive overview of the downstream metabolic pathways of R5P in mammalian cells, offering valuable insights for researchers, scientists, and drug development professionals.

Key Downstream Fates of D-Ribose 5-Phosphate

In mammalian cells, D-Ribose 5-phosphate is primarily directed towards two major metabolic fates: nucleotide biosynthesis and integration into glycolysis. The commitment to either pathway is governed by the cell's metabolic state and proliferative status.

Nucleotide Biosynthesis via Phosphoribosyl Pyrophosphate (PRPP)

The principal anabolic fate of R5P is its conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a pivotal precursor for the de novo and salvage pathways of nucleotide synthesis.[1][2] This irreversible reaction is catalyzed by the enzyme PRPP synthetase (PRPS).

PRPP serves as the scaffold upon which the purine (B94841) ring is built in the de novo purine synthesis pathway. In pyrimidine (B1678525) synthesis, PRPP is added to the already synthesized orotate (B1227488) base to form orotidine (B106555) 5'-monophosphate. Consequently, the availability of R5P is a rate-limiting factor for the synthesis of DNA and RNA, making it a crucial component for rapidly dividing cells, such as cancer cells.

Interconversion with Glycolytic Intermediates via the Non-Oxidative Pentose Phosphate Pathway

When the cellular demand for nucleotides is met, or when there is a need for glycolytic intermediates or NADPH, R5P can be channeled into the non-oxidative branch of the pentose phosphate pathway. This series of reversible reactions, catalyzed by the enzymes transketolase and transaldolase, converts R5P into the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.

This metabolic flexibility allows cells to adapt to varying metabolic needs. For instance, cells can generate R5P from glycolytic intermediates without going through the oxidative PPP, or conversely, funnel excess R5P into glycolysis for ATP production.

Role in Amino Acid and Cofactor Biosynthesis

While mammals are unable to synthesize the amino acid tryptophan de novo, R5P-derived PRPP is a substrate in the pathway that converts tryptophan to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[3][4][5][6] Tryptophan itself is an essential amino acid that must be obtained from the diet. PRPP is also utilized in the biosynthesis of the amino acid histidine in microorganisms, but this pathway is not active for de novo synthesis in mammals.[7][8]

Quantitative Flux of D-Ribose 5-Phosphate

The distribution of R5P between nucleotide synthesis and glycolysis is dynamic and varies significantly between cell types and metabolic conditions. Metabolic flux analysis (MFA) using 13C-labeled glucose is a powerful technique to quantify these fluxes.

| Cell Line/Tissue | Condition | Flux towards Nucleotide Synthesis (%) | Flux towards Glycolysis (%) | Reference |

| Human clear cell-renal cell carcinoma (ccRCC) | Tumor Tissue | Increased | Increased | |

| Human Fibroblast Cells | Oxidative Stress | Increased | Decreased | [9] |